Cas no 1903527-31-0 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide structure
1903527-31-0 structure
Product name:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
CAS No:1903527-31-0
MF:C18H19N3O4
Molecular Weight:341.361164331436
CID:5906967
PubChem ID:92126271

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
    • AKOS025387632
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide
    • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
    • F6523-0984
    • 1903527-31-0
    • インチ: 1S/C18H19N3O4/c1-21-17(22)9-12-8-11(2-4-14(12)20-21)18(23)19-13-3-5-15-16(10-13)25-7-6-24-15/h3,5,9-11H,2,4,6-8H2,1H3,(H,19,23)
    • InChIKey: BWKJWTZHZXPFIE-UHFFFAOYSA-N
    • SMILES: O=C(C1CC2=CC(N(C)N=C2CC1)=O)NC1C=CC2=C(C=1)OCCO2

計算された属性

  • 精确分子量: 341.13755610g/mol
  • 同位素质量: 341.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 2
  • 複雑さ: 630
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 80.2Ų

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6523-0984-1mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
1903527-31-0
1mg
$81.0 2023-09-08
Life Chemicals
F6523-0984-15mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
1903527-31-0
15mg
$133.5 2023-09-08
Life Chemicals
F6523-0984-2μmol
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
1903527-31-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6523-0984-10μmol
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
1903527-31-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6523-0984-20μmol
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
1903527-31-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6523-0984-2mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
1903527-31-0
2mg
$88.5 2023-09-08
Life Chemicals
F6523-0984-40mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
1903527-31-0
40mg
$210.0 2023-09-08
Life Chemicals
F6523-0984-75mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
1903527-31-0
75mg
$312.0 2023-09-08
Life Chemicals
F6523-0984-10mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
1903527-31-0
10mg
$118.5 2023-09-08
Life Chemicals
F6523-0984-4mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
1903527-31-0
4mg
$99.0 2023-09-08

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide 関連文献

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamideに関する追加情報

Introduction to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS No. 1903527-31-0)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide, identified by its CAS number 1903527-31-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule represents a fascinating blend of structural complexity and potential biological activity, making it a subject of extensive research and development in recent years.

The core structure of this compound consists of two major pharmacophoric units: a dihydrobenzodioxin moiety and a hexahydrocinnoline scaffold. The dihydrobenzodioxin ring system is known for its presence in various bioactive natural products and synthetic drugs, often contributing to their pharmacological properties. Specifically, the 2,3-dihydro-1,4-benzodioxin moiety is reminiscent of the structure found in salvinorin A, a potent κ-opioid receptor antagonist with hallucinogenic effects. This moiety has been extensively studied for its potential in developing new therapeutic agents targeting neurological disorders.

Complementing the dihydrobenzodioxin unit is the hexahydrocinnoline ring system. This scaffold is commonly encountered in biologically active molecules and has been explored for its role in modulating various biological pathways. The presence of a methyl group at the 2-position and an oxo group at the 3-position introduces additional functional diversity to the molecule. These structural features not only influence the electronic properties of the compound but also its interaction with biological targets.

The carboxamide functional group at the 6-position of the hexahydrocinnoline ring further enhances the compound's potential bioactivity. Carboxamides are well-known for their ability to act as hydrogen bond donors and acceptors, which can be crucial for binding to biological targets such as enzymes and receptors. This feature makes N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in developing novel therapeutic agents that target central nervous system (CNS) disorders. The combined structural features of dihydrobenzodioxin and hexahydrocinnoline make this compound an attractive candidate for investigating potential CNS activity. Preliminary studies have suggested that derivatives of this class may exhibit properties relevant to treating conditions such as depression, anxiety disorders, and neurodegenerative diseases.

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide presents a challenge due to its complex stereochemistry. However, advances in synthetic methodology have made it possible to construct such molecules with high precision. Modern techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have been instrumental in achieving the desired stereoselectivity and yield.

The pharmacological profile of this compound is still under investigation. However, its structural similarity to known bioactive molecules suggests that it may possess interesting pharmacological properties. In vitro studies have begun to explore its interactions with various biological targets, including enzymes and receptors relevant to CNS function. These studies are crucial for understanding the potential therapeutic applications of this compound.

The development of new drug candidates requires not only potent biological activity but also favorable pharmacokinetic properties. N-(2-methyl-3-oxyo-hexahydrocinnoline) derivatives have shown promise in terms of solubility and metabolic stability, which are critical factors for drug efficacy and safety. Further research is needed to optimize these properties through structural modifications.

In conclusion, N-(2,3-dihydro-l,4-benzodioxin - 6 - yl) - 2 - methyl - 3 - oxo - 2 , 3 , 5 , 6 , 7 , 8 - hexahydrocinnoline - 6 - carboxamide) (CAS No.1903527 - 31 - 0) is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of pharmacophoric units makes it an intriguing candidate for further exploration. As our understanding of its biological activity grows, so too does its potential as a lead compound for developing novel therapeutic agents. The continued investigation into this compound will likely contribute valuable insights into the treatment of various diseases, particularly those affecting the central nervous system.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd